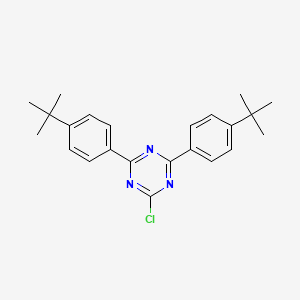









|
REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([Li])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1.O>O1CCCC1>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[N:4]=[C:5]([C:21]3[CH:25]=[CH:15][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:23][CH:22]=3)[N:7]=[C:8]([Cl:9])[N:1]=2)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|
|


|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
463 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
4-tert-butylphenyllithium THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)[Li].C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred at −40° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was slowly dropped to this solution while the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled so that the reaction temperature
|
|
Type
|
CUSTOM
|
|
Details
|
might be not more than −60° C
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
Water (1 L) and chloroform (2 L) were added to this residue
|
|
Type
|
EXTRACTION
|
|
Details
|
an organic layer was extracted
|
|
Type
|
WASH
|
|
Details
|
The organic layer was further washed with water (1 L)
|
|
Type
|
DISTILLATION
|
|
Details
|
subsequently the solvent was distilled off
|
|
Type
|
DISSOLUTION
|
|
Details
|
This residue was dissolved in acetonitrile (600 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
an insoluble solid was removed by filtration at the time
|
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
|
Type
|
CUSTOM
|
|
Details
|
condensed to approximately 100 mL
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −70° C.
|
|
Type
|
FILTRATION
|
|
Details
|
to filter
|
|
Type
|
CUSTOM
|
|
Details
|
collect the solid
|
|
Type
|
DISSOLUTION
|
|
Details
|
The collected solid was dissolved in a mixed solvent of chloroform (200 mL)/hexane (600 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
purified with silica gel column chromatography (developing solvent: chloroform/hexane)
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
this residue was recrystallized from acetonitrile
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C(C)(C)C)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 109 mmol | |
| AMOUNT: MASS | 41.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |